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molecular formula C16H16O2 B8457274 alpha-(4-Methoxyphenyl)propiophenone CAS No. 84839-92-9

alpha-(4-Methoxyphenyl)propiophenone

Cat. No. B8457274
M. Wt: 240.30 g/mol
InChI Key: CCHRTZDBCKYQGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06867310B1

Procedure details

A dry Schlenk tube was charged with Pd(OAc)2 (2.2 mg, 0.01 mmol) and sodium tert-butoxide (125 mg, 1.3 mmol). The tube was then evacuated and filled with argon. Toluene (1 mL), 4-bromoanisole (187 mg, 0.125 mL, 1.0 mmol) and propiophenone (161 mg, 0.160 mL, 1.2 mmol) were sequentially added with a syringe, and the tube was sealed and heated in an oil bath at 80° C. for 14 h. The mixture was cooled, and partitioned between ether and water. The aqueous layer was extracted twice with ether, and the combined organics were dried over Na2SO4, filtered and concentrated. Chromatography on silica gel (12:1 hexane:ethyl acetate was the eluent) gave 0.189 g (79%) of α-(4-methoxyphenyl)propiophenone, a white solid. 1H NMR (CDCl3, 300 MHz) a 7.96 (m, 2H); 7.48 (m, 1H); 7.39 (m, 2H); 7.21 (d, 2H, J=8.7 Hz); 6.84 (d; 2H, 8.7 Hz); 4.66 (q, 1H, J=6.9 Hz); 3.76 (s, 3H); 1.52 (d, 3H, J=6.9).
Quantity
125 mg
Type
reactant
Reaction Step One
Quantity
2.2 mg
Type
catalyst
Reaction Step One
Quantity
0.125 mL
Type
reactant
Reaction Step Two
Quantity
0.16 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[Na+].Br[C:8]1[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[CH:10][CH:9]=1.[C:16]([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)(=[O:19])[CH2:17][CH3:18]>CC([O-])=O.CC([O-])=O.[Pd+2].C1(C)C=CC=CC=1>[CH3:15][O:14][C:11]1[CH:12]=[CH:13][C:8]([CH:17]([CH3:18])[C:16]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)=[O:19])=[CH:9][CH:10]=1 |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
125 mg
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
2.2 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Step Two
Name
Quantity
0.125 mL
Type
reactant
Smiles
BrC1=CC=C(C=C1)OC
Name
Quantity
0.16 mL
Type
reactant
Smiles
C(CC)(=O)C1=CC=CC=C1
Name
Quantity
1 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The tube was then evacuated
ADDITION
Type
ADDITION
Details
filled with argon
CUSTOM
Type
CUSTOM
Details
the tube was sealed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
partitioned between ether and water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(C(=O)C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.189 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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